molecular formula C17H21ClN4O3S B2427279 2-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide CAS No. 923121-67-9

2-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide

Cat. No. B2427279
CAS RN: 923121-67-9
M. Wt: 396.89
InChI Key: HEBVMUYDOSDXMM-UHFFFAOYSA-N
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Description

2-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide is a useful research compound. Its molecular formula is C17H21ClN4O3S and its molecular weight is 396.89. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Modification

The complex chemical structure of 2-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide suggests its potential use in the synthesis and modification of organic compounds. For instance, studies on related compounds, such as ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, have shown various pathways for producing derivatives with potential pharmacological activities. These derivatives are synthesized through reactions involving bromination, conversion into cyano-, carboxy-, and ethoxycarbonyl derivatives, and subsequent reactions with thiourea or substituted thioureas to yield thiouronium bromides. Such processes demonstrate the potential for creating a variety of compounds with diverse biological activities from complex structures similar to 2-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide (Chapman et al., 1971).

Advanced Materials and Dyes

The compound's structure also hints at its potential application in the development of advanced materials and dyes. Research on similar compounds, such as N-(2-Hydroxyphenyl)- and N-(2-mercaptophenyl)-N-ethylacetamides, has revealed their role as intermediates in the synthesis of dyes, particularly cyanine dyes. These compounds exhibit interesting properties, such as restricted rotation around the N-aryl and N-CO amide bonds, which could be beneficial in designing materials with specific optical properties. Such findings underscore the potential of 2-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide in the synthesis of novel materials and dyes with unique characteristics (Rashkova et al., 2009).

Enantioselective Synthesis

Furthermore, the complex structure of this compound suggests its potential use in enantioselective synthesis. The synthesis of enantiopure imidazolines, as described in studies involving related compounds, involves converting beta-amino alcohols into N-hydroxyethylamides, which are then reacted with thionyl chloride to yield N-chloroethylimidoyl chlorides. These intermediates are treated with amines to produce imidazolines, demonstrating the compound's potential utility in enantioselective synthesis processes that yield compounds with high specificity and potential biological activity (Boland et al., 2002).

properties

IUPAC Name

2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O3S/c1-3-19-15(24)8-22-13(9-23)7-20-17(22)26-10-16(25)21-12-5-4-11(2)14(18)6-12/h4-7,23H,3,8-10H2,1-2H3,(H,19,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBVMUYDOSDXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC(=C(C=C2)C)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide

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